molecular formula C13H12O3 B13028771 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

Cat. No.: B13028771
M. Wt: 216.23 g/mol
InChI Key: DMLPNGHKACOWNQ-UHFFFAOYSA-N
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Description

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is a chemical compound with the CAS Registry Number 438220-11-2 . It has a molecular formula of C13H12O3 and a molecular weight of 216.23 g/mol . This compound belongs to a class of furan-carbaldehyde derivatives, which are recognized as versatile building blocks in organic synthesis . The structure incorporates both a reactive aldehyde group and an aromatic (p-tolyloxy)methyl ether, making it a valuable bifunctional intermediate for constructing more complex molecular architectures. Its primary research applications include its use as a key precursor in the synthesis of pharmaceuticals and agrochemicals, where it can be utilized in condensation reactions to form Schiff bases or serve as a substrate in cross-coupling reactions . Furthermore, its furan ring and extended conjugated system make it a candidate for applications in materials science, such as in the development of organic semiconductors or fluorescent dyes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

5-[(4-methylphenoxy)methyl]furan-2-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-10-2-4-11(5-3-10)15-9-13-7-6-12(8-14)16-13/h2-8H,9H2,1H3

InChI Key

DMLPNGHKACOWNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C=O

Origin of Product

United States

Synthetic Methodologies and Route Design for 5 P Tolyloxy Methyl Furan 2 Carbaldehyde

Historical and Modern Approaches to Furan-2-carbaldehyde Synthesis

The furan-2-carbaldehyde scaffold, commonly known as furfural (B47365), is a cornerstone of heterocyclic chemistry. Historically, its synthesis was dominated by the acid-catalyzed dehydration of pentose (B10789219) sugars found in agricultural biomass like corncobs and wheat bran. wikipedia.org This process remains a significant source of furfural, positioning it as a key renewable platform chemical. mdpi.com

Modern synthetic chemistry has expanded the repertoire for creating substituted furan-2-carbaldehydes. For instance, the Vilsmeier-Haack reaction provides a direct method for the formylation of the furan (B31954) ring itself. mdpi.com This reaction typically employs a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) system to introduce an aldehyde group at the highly reactive 2-position of the furan. mdpi.com Another prevalent strategy is the oxidation of the corresponding alcohol, furfuryl alcohol, to the aldehyde. wikipedia.orgcapes.gov.br Furthermore, specific substitution patterns can be achieved through reactions like the Meerwein arylation, where a diazonium salt is reacted with furan-2-carbaldehyde to introduce an aryl group at the 5-position, as demonstrated in the synthesis of 5-(2-bromophenyl)furan-2-carboxaldehyde. mdpi.comresearchgate.net

The synthesis of 5-hydroxymethylfurfural (B1680220) (HMF), a critical precursor for the title compound, is itself a major focus, often produced via the acid-catalyzed dehydration of hexose (B10828440) sugars like fructose. researchgate.net HMF provides a bifunctional platform, containing both the required furan-2-carbaldehyde structure and a hydroxymethyl group ready for further derivatization. researchgate.netrsc.org

Targeted Synthesis Strategies for Introducing the p-Tolyloxy Moiety into the Furan Scaffold

The central challenge in synthesizing 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is the formation of the ether bond between the furan's 5-methyl position and the p-cresol-derived tolyloxy group. This is primarily achieved through etherification or cross-coupling reactions, starting from 5-hydroxymethylfurfural (HMF) or its derivatives.

Etherification Reactions in the Synthesis of the Chemical Compound

The Williamson ether synthesis is a fundamental and widely applied method for forming ether linkages. In the context of the target molecule, this reaction would typically involve a nucleophilic substitution between an activated HMF derivative and the p-cresoxide anion.

A common route involves first converting the hydroxyl group of HMF into a better leaving group, such as a halide (e.g., 5-(chloromethyl)furan-2-carbaldehyde) or a sulfonate ester (e.g., mesylate or tosylate). google.com The resulting electrophilic compound is then reacted with the sodium or potassium salt of p-cresol (B1678582). The alkoxide, generated by treating p-cresol with a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as the nucleophile, displacing the leaving group to form the desired aryl ether bond. This strategy is analogous to the synthesis of other HMF fatty ethers where one hydroxyl group is selectively etherified via a Williamson reaction using a haloalkane and a base like sodium tert-butoxide. nih.gov

Table 1: Williamson Ether Synthesis Approach

Starting Material (HMF derivative) Reagent Base Product
5-(Chloromethyl)furan-2-carbaldehyde p-Cresol NaH, K₂CO₃ This compound

Cross-Coupling Methodologies for Aryloxy Group Introduction

Modern organic synthesis offers powerful cross-coupling reactions for C-O bond formation, providing alternatives to the classical Williamson synthesis, often with milder conditions and broader substrate scope.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org To synthesize the target compound, this would involve reacting a derivative like 5-(halomethyl)furan-2-carbaldehyde with p-cresol in the presence of a copper catalyst. Traditional Ullmann reactions required stoichiometric copper and high temperatures (often over 200°C). wikipedia.org However, modern protocols utilize catalytic amounts of copper salts (e.g., CuI) with ligands such as N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline, which allow the reaction to proceed under milder conditions. organic-chemistry.org A base, typically cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the alcohol. mdpi.com

Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, creating aryl ethers. wikipedia.orgorganic-chemistry.orgnih.gov This methodology is known for its exceptional functional group tolerance and generally mild reaction conditions. youtube.com The reaction couples an aryl halide or triflate with an alcohol using a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org For the synthesis of this compound, a suitable furan-based electrophile would be coupled with p-cresol. The choice of ligand is critical for success and includes bidentate phosphines like BINAP and DPPF, as well as sterically hindered monophosphine ligands developed by the Buchwald group. wikipedia.orgcapes.gov.br A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu), is used. youtube.com

Table 2: Comparison of Cross-Coupling Methodologies for C-O Bond Formation

Reaction Catalyst Ligand Example Base Key Features
Ullmann Condensation Copper (e.g., CuI) N,N-dimethylglycine, Phenanthrolines Cs₂CO₃, K₃PO₄ Lower cost catalyst; may require higher temperatures than Pd-catalysis. wikipedia.orgorganic-chemistry.orgmdpi.com

| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂) | BINAP, Sterically hindered phosphines | NaOtBu, K₃PO₄ | Very general, high functional group tolerance, milder conditions. wikipedia.orgorganic-chemistry.org |

Functional Group Interconversion Strategies for the Carbaldehyde Position

An alternative synthetic design involves forming the ether linkage first, followed by the introduction or modification of the aldehyde group. This approach, known as functional group interconversion (FGI), can be advantageous if the aldehyde is sensitive to the conditions required for ether bond formation. youtube.com

One such strategy would begin with the synthesis of 5-((p-tolyloxy)methyl)furfuryl alcohol. This intermediate could be prepared via the etherification methods described above, starting from 2,5-bis(hydroxymethyl)furan (BHMF), which is readily accessible from the reduction of HMF. nih.gov With the ether linkage in place, the primary alcohol at the 2-position can be selectively oxidized to the desired carbaldehyde. A variety of reagents are suitable for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or more modern catalytic oxidation systems. This mirrors the oxidation of furfuryl alcohol to furanaldehyde and 5-hydroxymethylfurfural to 2,5-diformylfuran (DFF). capes.gov.brnih.gov

Another FGI strategy could involve a Vilsmeier-Haack formylation of an appropriate precursor, such as 2-methyl-5-((p-tolyloxy)methyl)furan. However, this approach may present challenges with regioselectivity. A more exotic but illustrative FGI involves the oxidation of a furan ring itself to a carboxylic acid, which can then be converted to an aldehyde; this highlights the furan as a potential masked functional group. youtube.com

Catalytic Systems and Reagents in the Synthesis of this compound

The synthesis of the target molecule relies on a diverse array of catalytic systems and reagents to facilitate the key transformations.

For Etherification: The Williamson synthesis employs stoichiometric amounts of strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents. oxinst.com

For Ullmann Cross-Coupling: Catalytic systems are based on copper(I) salts, such as copper(I) iodide (CuI). union.edu The efficiency of these systems is greatly enhanced by the addition of ligands. Chelating ligands like N,N-dimethylglycine and various phenanthroline derivatives have proven effective in promoting the coupling of alcohols with aryl halides. organic-chemistry.org

For Buchwald-Hartwig Cross-Coupling: These reactions are defined by their palladium catalysts and specialized phosphine ligands. A typical catalyst precursor is palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The success of the reaction hinges on the choice of ligand, which has evolved through several "generations." Early systems used bidentate ligands like DPPF, while later generations employ bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) that facilitate the crucial reductive elimination step. wikipedia.orgorganic-chemistry.orgcapes.gov.br

For Oxidation/Formylation: The conversion of an alcohol to the carbaldehyde can be achieved with classic stoichiometric oxidants like MnO₂. For Vilsmeier-Haack formylation, the active reagent is generated in situ from phosphorus oxychloride (POCl₃) or oxalyl chloride ((COCl)₂) and a formamide (B127407) like DMF. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Routes for the Chemical Compound

The synthesis of this compound can be viewed through the lens of green chemistry, particularly given that its furan core is derivable from renewable resources. mdpi.com

The starting material, HMF, is a prominent bio-based platform chemical derived from the dehydration of C6 sugars. rsc.org This positions any synthesis starting from HMF on a sustainable foundation. The principles of green chemistry encourage the use of catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. The evolution of the Ullmann reaction from using stoichiometric copper powder to catalytic systems is a prime example. wikipedia.orgmdpi.com Similarly, palladium-catalyzed cross-coupling reactions are highly atom-efficient.

Developing sustainable routes also involves minimizing the use of hazardous materials. This includes exploring metal-free catalytic systems, such as the use of NaOtBu in DMF with oxygen for the oxidation of HMF to furan-2,5-dicarboxylic acid, which could potentially be adapted for other transformations. nih.gov Biocatalysis offers another green alternative, with enzymes capable of performing specific oxidation steps under mild, aqueous conditions, as seen in the conversion of HMF derivatives. capes.gov.brnih.gov The choice of solvent is also critical; replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or ionic liquids where possible is a key goal. For example, some HMF conversions have been successfully carried out in water or biphasic systems to facilitate product separation and catalyst recycling. nih.govacs.org

Chemical Reactivity and Transformation Pathways of 5 P Tolyloxy Methyl Furan 2 Carbaldehyde

Reactivity Profiling of the Furan (B31954) Ring System in the Chemical Compound

The furan ring in 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is an electron-rich aromatic system, which predisposes it to certain types of reactions while making it susceptible to others. Its reactivity is a critical aspect of its chemical profile.

Electrophilic Aromatic Substitution Reactions of the Furan Nucleus

The furan nucleus is generally reactive towards electrophiles, though less so than pyrrole (B145914) and more so than thiophene. The presence of an electron-withdrawing carbaldehyde group at the 2-position deactivates the ring towards electrophilic attack, particularly at the adjacent 3-position. Conversely, the electron-donating nature of the oxygen atom in the tolyloxymethyl substituent at the 5-position tends to activate the ring. The directing effects of these substituents typically channel incoming electrophiles to the vacant 3- and 4-positions. However, the deactivating effect of the aldehyde often makes these reactions less facile than in unsubstituted furan.

Nucleophilic Additions to the Furan Ring

While less common than electrophilic substitution, nucleophilic additions to the furan ring can occur, especially when the ring is activated by strong electron-withdrawing groups. The carbaldehyde group at the 2-position of this compound provides some activation for such reactions. More significantly, the furan ring system can be susceptible to oxidative cleavage. Metabolism of furan-containing compounds can lead to the formation of reactive intermediates like epoxides or cis-enediones through oxidation. nih.gov These electrophilic intermediates can then react with cellular nucleophiles. nih.gov

Reactions Involving the Carbaldehyde Functionality

The carbaldehyde group is a versatile functional group that undergoes a wide array of chemical transformations, making it a key site for the synthetic modification of this compound.

Condensation Reactions (e.g., Aldol, Knoevenagel, Mannich)

The aldehyde group readily participates in condensation reactions with various nucleophiles. The Knoevenagel condensation, in particular, is a well-documented reaction for 5-substituted furan-2-carbaldehydes. sphinxsai.comdamascusuniversity.edu.sy This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a basic catalyst like piperidine (B6355638) or diethylamine, to form a new carbon-carbon double bond. sphinxsai.comdamascusuniversity.edu.synih.gov For instance, 5-substituted furfurals have been condensed with compounds like creatinine (B1669602) and indan-1,3-dione to yield a variety of heterocyclic derivatives. sphinxsai.comdamascusuniversity.edu.syuobaghdad.edu.iq The general scheme for the Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z') is depicted below.

Table 1: Examples of Knoevenagel Condensation with 5-Substituted Furan-2-Carbaldehydes

5-Substituted Furan-2-CarbaldehydeActive Methylene CompoundCatalystProduct TypeReference
5-Substituted FurfuralsCreatininePiperidineArylidene derivatives sphinxsai.com
5-Substituted FurfuralsIndan-1,3-dioneNot specified2-(5-substitutefurfurylidene) Indane-1,3-diones damascusuniversity.edu.syuobaghdad.edu.iq
5-HMF derivativesActive methylene compoundsBiogenic Carbonates (Ca:Ba)3-(furan-2-yl)acrylonitrile derivatives mdpi.com
5-Substituted-2-furaldehydesActive methylene compoundsPiperidineKnoevenagel condensation products nih.gov

Mannich reactions, involving the aminoalkylation of an acidic proton located on a carbon atom, are also a possibility, though less commonly reported for this specific substrate.

Oxidation Reactions and Derived Carboxylic Acids

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, yielding 5-((p-Tolyloxy)methyl)furan-2-carboxylic acid. Various oxidizing agents can be employed for this transformation. For the related compound 5-hydroxymethylfurfural (B1680220) (HMF), selective oxidation of the aldehyde group to a carboxylic acid has been achieved using biocatalysts, such as whole-cell systems, with high yields. mdpi.com Chemical methods, such as the use of sodium nitrite (B80452) in phosphoric acid, have also been effective in oxidizing HMF derivatives. researchgate.net It is anticipated that similar methods would be effective for the oxidation of this compound.

Table 2: Oxidation of 5-Substituted Furfurals

Starting MaterialOxidizing Agent/CatalystProductReference
5-Hydroxymethylfurfural (HMF)Whole-cell biocatalyst (D. wulumuqiensis R12)5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) mdpi.com
5-Hydroxymethylfurfural (HMF)Sodium nitrite in phosphoric acidFuran-2,5-dicarbaldehyde researchgate.net
5-Hydroxymethylfurfural (HMF)Immobilized molybdenum complex5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) mdpi.com

Reduction Pathways and Derived Alcohols/Amines

The reduction of the carbaldehyde functionality in this compound would yield the corresponding primary alcohol, (5-((p-Tolyloxy)methyl)furan-2-yl)methanol. This transformation can be readily achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. For example, 5-methylfurfural (B50972) is reduced to 5-methylfurfuryl alcohol. wikipedia.orgwikipedia.org Similarly, 5-hydroxymethylfurfural (HMF) can be selectively reduced to 2,5-bis(hydroxymethyl)furan (BHMF) using biocatalytic systems, such as co-immobilized alcohol dehydrogenases. rsc.org

Reductive amination, a process that converts the aldehyde into an amine, is another important transformation. This typically involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ. This pathway would lead to the formation of various N-substituted (5-((p-Tolyloxy)methyl)furan-2-yl)methanamines, which are valuable intermediates in medicinal chemistry. The reaction of 5-methyl-2-furfural with phenylalanine to form a Schiff base, which is an intermediate in reductive amination, has been reported. mdpi.com

Table 3: Reduction of 5-Substituted Furfurals

Starting MaterialReagent/CatalystProductReference
5-MethylfurfuralLithium aluminium hydride5-Methylfurfuryl alcohol wikipedia.org
5-Hydroxymethylfurfural (HMF)Co-immobilised alcohol dehydrogenases2,5-bis(hydroxymethyl)furan (BHMF) rsc.org
5-Methyl-2-furfuralReaction with PhenylalanineSchiff base intermediate mdpi.com

Wittig, Horner–Wadsworth–Emmons, and Related Olefination Reactions

The aldehyde functional group at the C2 position of the furan ring is a prime site for carbon-carbon double bond formation via olefination reactions. The Wittig and Horner–Wadsworth–Emmons (HWE) reactions are powerful and widely used methods for converting aldehydes into alkenes. conicet.gov.arresearchgate.net

The Wittig reaction , which utilizes phosphonium (B103445) ylides, can be employed to transform this compound into various vinyl-furan derivatives. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used (stabilized or non-stabilized).

The Horner–Wadsworth–Emmons (HWE) reaction is a popular alternative to the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, and the reaction offers significant advantages, including the easy removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org A key feature of the HWE reaction when used with aldehydes is its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org The reaction proceeds via the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination to form the alkene. wikipedia.org By reacting this compound with various substituted phosphonates, a wide array of stilbene-like analogues and other vinyl derivatives can be synthesized. nih.gov

The general conditions for an HWE reaction involve treating the phosphonate with a base (such as NaH, NaOMe, or BuLi) to generate the carbanion, which then reacts with the aldehyde. organic-chemistry.org The choice of base, solvent, and reaction temperature can influence the stereoselectivity. wikipedia.org

Table 1: Examples of Potential Olefination Reactions This table presents hypothetical reaction examples based on established principles of the Wittig and HWE reactions.

Reaction TypePhosphorus ReagentBase/ConditionsPotential Product
Wittig ReactionBenzyltriphenylphosphonium chloriden-BuLi, THF5-((p-Tolyloxy)methyl)-2-styrylfuran
Horner-Wadsworth-EmmonsTriethyl phosphonoacetateNaH, THFEthyl 3-(5-((p-tolyloxy)methyl)furan-2-yl)acrylate (Predominantly E-isomer)
Horner-Wadsworth-EmmonsDiethyl (cyanomethyl)phosphonateNaOEt, EtOH3-(5-((p-Tolyloxy)methyl)furan-2-yl)acrylonitrile

Chemical Transformations at the p-Tolyloxy-methyl Side Chain

The side chain attached to the C5 position of the furan ring, -(CH₂)-O-(p-tolyl), offers additional sites for chemical modification, specifically at the ether linkage and the methyl group of the tolyl moiety.

The aryl-alkyl ether bond in the p-tolyloxy-methyl group is generally stable under neutral, basic, and mild acidic conditions. However, it can be cleaved under more forcing conditions. Treatment with strong protic acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), or with potent Lewis acids like boron tribromide (BBr₃), can effect the cleavage of the C-O ether bond.

This cleavage would likely result in the formation of 5-(halomethyl)furan-2-carbaldehyde or 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and p-cresol (B1678582). researchgate.netnih.gov The specific product depends on the reagents and workup conditions used. This transformation provides a route to convert the parent compound into derivatives based on the valuable biomass-derived platform chemical, HMF. nih.gov

Table 2: Potential Reactions at the Ether Linkage This table outlines hypothetical transformations based on general ether cleavage chemistry.

ReagentConditionsPotential Furan ProductPotential Aromatic Product
HBr (concentrated)Reflux5-(Bromomethyl)furan-2-carbaldehydep-Cresol
BBr₃DCM, low temperature5-(Bromomethyl)furan-2-carbaldehydep-Cresol
Catalytic Hydrogenolysis (e.g., Pd/C)High pressure H₂, specific catalysts5-Methylfurfuralp-Cresol

The methyl group on the p-tolyloxy ring is another site that can be functionalized, provided that chemoselective conditions are employed to avoid reactions at the more sensitive aldehyde and furan moieties. Standard benzylic position reactions can be applied here. For instance, free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) could convert the methyl group into a bromomethyl group.

Alternatively, oxidation of the methyl group is possible. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions would likely transform the methyl group into a carboxylic acid, yielding 4-((5-formylfuran-2-yl)methoxy)benzoic acid. Milder or more controlled oxidation could potentially lead to the corresponding benzyl (B1604629) alcohol or aldehyde, though selectivity might be challenging given the presence of the furan-2-carbaldehyde group.

Multi-Component Reaction (MCR) Strategies Utilizing the Chemical Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov Aldehydes are common components in many well-known MCRs. The aldehyde functionality of this compound makes it a suitable candidate for such transformations.

Drawing parallels with the reactivity of other furan-based aldehydes like 5-hydroxymethylfurfural (HMF), it is plausible that this compound could be successfully employed in reactions such as the Biginelli or Hantzsch reactions. rsc.orgresearchgate.net For example, in a Biginelli-type reaction, it could be condensed with a β-dicarbonyl compound (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) under acidic catalysis to generate highly functionalized dihydropyrimidinones or dihydropyrimidinethiones. These heterocyclic scaffolds are of significant interest in medicinal chemistry.

Table 3: Hypothetical Biginelli Reaction This table illustrates a potential MCR based on the known reactivity of aldehydes.

Reactant 1Reactant 2Reactant 3Potential Product Class
This compoundEthyl acetoacetateUreaDihydropyrimidinone derivative
This compoundAcetylacetoneThioureaDihydropyrimidinethione derivative

Chemo- and Regioselectivity Studies in the Derivatization of this compound

The presence of multiple reactive sites in this compound necessitates a careful consideration of chemo- and regioselectivity during its chemical derivatization. The primary reactive centers are the aldehyde carbonyl group, the C3 and C4 positions of the furan ring, the benzylic-type ether linkage, and the tolyl methyl group.

Chemoselectivity: The aldehyde group is the most electrophilic and readily reactive site for nucleophilic attack. Therefore, reactions like olefination (Wittig, HWE), reductive amination, and additions of organometallic reagents will preferentially occur at the carbonyl group under mild conditions. researchgate.net For instance, HWE olefination is highly chemoselective for aldehydes over other functional groups like esters or ketones that might be present in the phosphonate reagent. researchgate.net Similarly, reduction with sodium borohydride (NaBH₄) would selectively reduce the aldehyde to an alcohol without cleaving the ether linkage.

To target other functional groups, the aldehyde often requires protection, for example, as an acetal. With the aldehyde protected, electrophilic aromatic substitution could potentially be directed to the electron-rich furan ring, or reactions could be carried out on the tolyl methyl group.

Regioselectivity: When considering reactions on the furan ring itself, such as electrophilic substitution, the directing effects of the existing substituents come into play. Both the aldehyde and the tolyloxy-methyl groups influence the regiochemical outcome. However, the furan ring is generally susceptible to degradation under strongly acidic conditions often used for electrophilic aromatic substitution, which limits the scope of such reactions.

In the context of side-chain modification, regioselectivity refers to selectively targeting either the ether linkage or the tolyl methyl group. The ether linkage is typically cleaved by strong acids, while the methyl group is functionalized under free-radical or strong oxidizing conditions. The choice of reagents and conditions is therefore critical to achieving the desired regioselective transformation. For example, using NBS for bromination would be selective for the benzylic-type tolyl methyl group over other positions.

Table 4: Summary of Reactive Sites and Selective Transformations

Reactive SiteType of ReactionSelective Reagents/ConditionsNotes
Aldehyde CarbonylOlefinationPhosphonium ylides (Wittig), Phosphonate carbanions (HWE)Most common and predictable reaction site.
Aldehyde CarbonylReductionNaBH₄, LiAlH₄Selective reduction to the primary alcohol.
Ether LinkageCleavageHBr, BBr₃Requires harsh conditions.
Tolyl Methyl GroupHalogenationNBS, light/initiatorSelective for the benzylic-type methyl group.
Tolyl Methyl GroupOxidationKMnO₄Requires strong conditions; may affect other parts of the molecule.

Advanced Spectroscopic and Structural Elucidation of 5 P Tolyloxy Methyl Furan 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of individual atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment.

For the parent structure, furan-2-carbaldehyde, the aldehydic proton typically appears as a singlet in the downfield region, around δ 9.66 ppm. The furan (B31954) ring protons exhibit characteristic coupling patterns. For instance, in furan-2-carbaldehyde, the proton at the C3 position (H-3) resonates around δ 7.25-7.30 ppm as a doublet of doublets, coupling to both H-4 and H-5. The H-4 proton appears around δ 6.59-6.63 ppm, also as a doublet of doublets, and the H-5 proton is observed around δ 7.68-7.73 ppm as a doublet. sigmaaldrich.commdpi.com

In the case of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde, the following proton signals are expected:

Aldehydic Proton (CHO): A singlet in the range of δ 9.6-9.7 ppm.

Furan Protons: Two doublets for the H-3 and H-4 protons, typically between δ 6.5 and 7.4 ppm. The coupling constant between these two protons (J₃,₄) is expected to be around 3.5 Hz.

Methylene (B1212753) Protons (CH₂): A singlet for the two protons of the methylene group connecting the furan ring to the tolyloxy group, expected around δ 4.6-5.2 ppm. For the related 5-(chloromethyl)furan-2-carbaldehyde, this signal appears at δ 4.59 ppm. rsc.org

Tolyl Protons: The aromatic protons of the p-tolyl group will appear as two doublets in the aromatic region (δ 6.8-7.3 ppm), characteristic of a para-substituted benzene (B151609) ring.

Methyl Protons (CH₃): A singlet for the methyl group on the tolyl ring, typically around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
CHO 9.6 - 9.7 s
Furan H-3 7.2 - 7.4 d
Furan H-4 6.5 - 6.7 d
O-CH₂-Ar 4.6 - 5.2 s
Tolyl-H (ortho to O) 6.8 - 7.0 d
Tolyl-H (meta to O) 7.0 - 7.2 d

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

For furan-2-carbaldehyde, the carbonyl carbon of the aldehyde group is the most deshielded, appearing around δ 177-178 ppm. The furan ring carbons have distinct chemical shifts: C2 at ~153 ppm, C5 at ~148 ppm, C3 at ~121 ppm, and C4 at ~113 ppm. sigmaaldrich.com

For this compound, the expected ¹³C NMR signals would be:

Carbonyl Carbon (CHO): δ 177-179 ppm.

Furan Carbons: C2 (~153 ppm), C5 (which is substituted), C3 (~122 ppm), and C4 (~110 ppm). The C5 carbon would be expected in the δ 155-160 ppm range.

Methylene Carbon (CH₂): The chemical shift for the methylene carbon would likely be in the range of δ 60-70 ppm.

Tolyl Carbons: The aromatic carbons of the p-tolyl group would appear in the aromatic region (δ 110-160 ppm), with the oxygen-bearing carbon being the most deshielded.

Methyl Carbon (CH₃): The methyl carbon of the tolyl group would resonate in the upfield region, around δ 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
CHO 177 - 179
Furan C2 ~153
Furan C5 155 - 160
Furan C3 ~122
Furan C4 ~110
O-CH₂-Ar 60 - 70
Tolyl C-O 155 - 158
Tolyl C-CH₃ 130 - 135
Tolyl CH (ortho to O) ~115
Tolyl CH (meta to O) ~130

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show a cross-peak between the furan protons H-3 and H-4, and between the coupled protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton to its corresponding carbon atom (e.g., H-3 to C-3, H-4 to C-4, methylene protons to the methylene carbon, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For example, the aldehydic proton should show a correlation to the C2 and C3 carbons of the furan ring. The methylene protons would show correlations to the C5 of the furan ring and the oxygen-bearing carbon of the tolyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is important for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the methylene protons and the H-4 of the furan ring, as well as with the ortho protons of the tolyl group, providing information about the preferred conformation around the ether linkage.

Isotope labeling, particularly with deuterium (B1214612) (²H), is a valuable tool in NMR spectroscopy for simplifying complex spectra and for mechanistic studies. mdpi.com Replacing a proton with a deuteron (B1233211) removes its signal from the ¹H NMR spectrum and can also decouple it from neighboring protons, simplifying their splitting patterns. For instance, selective deuteration of the aldehydic proton in a furan-2-carbaldehyde derivative would cause the disappearance of the singlet at δ ~9.6 ppm. sigmaaldrich.com This can be useful for confirming the assignment of this signal. Furthermore, deuterium labeling can induce small changes in the chemical shifts of nearby carbon atoms (isotope shifts), which can provide additional structural information. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₂O₃), the expected monoisotopic mass would be 216.0786. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's molecular formula.

The fragmentation pattern in the mass spectrum would also be characteristic. Key fragments would likely arise from the cleavage of the ether bond, leading to ions corresponding to the tolyloxy group and the 5-(methyl)furan-2-carbaldehyde cation. Further fragmentation of the furan ring and the loss of the formyl group would also be expected.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

The primary fragmentation of furan derivatives bearing a formyl or acetyl group often involves the loss of the side chain. For aldehydes in general, characteristic fragmentation includes α-cleavage, leading to the loss of a hydrogen radical (M-1) or the formyl group (M-29), and the McLafferty rearrangement in compounds with a sufficiently long alkyl chain.

For this compound, the molecular ion peak would be expected. Key fragmentation pathways would likely involve:

Cleavage of the ether bond: This is a common fragmentation pathway for ethers, which could occur in two ways:

Cleavage at the C-O bond between the furan ring's methylene group and the tolyloxy oxygen, leading to the formation of a stable p-tolyloxy radical or cation and a furfuryl cation.

Cleavage at the C-O bond between the tolyl group and the ether oxygen, resulting in a p-tolyl cation and a 5-((oxymethyl)furan-2-carbaldehyde) fragment.

Loss of the tolyl group: Fragmentation could lead to the loss of the tolyl group, resulting in a prominent peak corresponding to the remaining furan-containing cation.

Fragmentation of the furan ring: The furan ring itself can undergo cleavage, leading to smaller fragment ions.

Loss of the aldehyde group: As with other aldehydes, the loss of the formyl group (CHO) is a plausible fragmentation step.

Table 1: Predicted Key MS/MS Fragments for this compound

Predicted Fragment Description
[M-CHO]⁺Loss of the formyl group
[M-C₇H₇O]⁺Cleavage of the ether bond with loss of the tolyloxy radical
[C₇H₇O]⁺p-Tolyloxy cation
[C₇H₇]⁺Tropylium ion from the tolyl group
[C₅H₅O-CH₂]⁺Furfuryl cation

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are essential tools for identifying functional groups and providing insights into the conformational properties of molecules. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent parts: the furan ring, the aldehyde group, the ether linkage, and the p-substituted aromatic ring.

Drawing parallels with furan-2-carbaldehyde and its derivatives, the following vibrational modes can be anticipated:

Aldehyde Group: A strong C=O stretching band is expected in the IR spectrum, typically in the region of 1660-1700 cm⁻¹. The C-H stretching of the aldehyde group usually appears as a pair of bands in the 2700-2900 cm⁻¹ region.

Furan Ring: The furan ring will show characteristic C-H stretching vibrations above 3100 cm⁻¹, and C=C stretching vibrations in the 1500-1600 cm⁻¹ range. The C-O-C stretching of the furan ring typically appears around 1000-1300 cm⁻¹.

p-Tolyl Group: The p-substituted benzene ring will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region. A characteristic out-of-plane C-H bending vibration for p-disubstituted benzenes is expected around 800-840 cm⁻¹. The methyl group will show C-H stretching vibrations around 2850-2960 cm⁻¹.

Ether Linkage: The C-O-C stretching of the ether linkage is anticipated to produce strong bands in the 1000-1250 cm⁻¹ region.

Conformational analysis of furan-2-carbaldehyde has shown the existence of OO-cis and OO-trans conformers, which can be distinguished by specific bands in the fingerprint region of the IR and Raman spectra. researchgate.net It is plausible that similar conformational isomers exist for this compound, influenced by the orientation of the bulky tolyloxy-methyl group relative to the furan ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
AldehydeC=O stretch1660-1700
AldehydeC-H stretch2700-2900
Furan RingC-H stretch>3100
Furan RingC=C stretch1500-1600
p-Tolyl GroupC-H stretch (aromatic)>3000
p-Tolyl GroupC-H stretch (methyl)2850-2960
p-Tolyl GroupC-H out-of-plane bend800-840
Ether LinkageC-O-C stretch1000-1250

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported, the analysis of related structures can offer valuable insights into its likely solid-state conformation.

It is anticipated that the furan ring will remain largely planar. The dihedral angles between the furan ring, the aldehyde group, and the p-tolyloxy moiety will be key structural parameters. The orientation of the p-tolyloxy group relative to the furan ring will likely be a staggered conformation to minimize steric hindrance. Intermolecular interactions in the solid state would likely be dominated by van der Waals forces and potentially weak C-H···O interactions.

Table 3: Predicted Crystallographic Parameters based on Analogous Structures

Parameter Predicted Value/Feature
Crystal SystemLikely monoclinic or orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) is common for such molecules
Furan Ring ConformationPlanar
Intermolecular InteractionsVan der Waals forces, possible C-H···O interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its conjugated π-system, which includes the furan ring, the aldehyde group, and the p-tolyl group.

Studies on 5-hydroxymethylfurfural (B1680220) (HMF) and its derivatives, such as 5-(methoxymethyl)furan-2-carbaldehyde (MMF) and 5-(ethoxymethyl)furan-2-carbaldehyde (B1367172) (EMF), show a strong absorption maximum (λmax) around 280 nm. nih.gov This absorption is attributed to the π → π* transition within the conjugated system of the furan-2-carbaldehyde moiety.

The presence of the p-tolyloxy group is expected to have a modest influence on the position of the λmax. The p-tolyl group itself has characteristic absorptions in the UV region. The ether linkage partially isolates the chromophores of the furan-2-carbaldehyde and the p-tolyl group. However, some electronic interaction is possible, which could lead to a slight red shift (bathochromic shift) or an increase in the molar absorptivity compared to HMF.

Table 4: Predicted UV-Vis Absorption Data for this compound

Compound Predicted λmax (nm) Associated Transition
This compound~280-290π → π
5-Hydroxymethylfurfural (for comparison)~284π → π
5-(Methoxymethyl)furan-2-carbaldehyde (for comparison)~282π → π*

Computational and Theoretical Investigations of 5 P Tolyloxy Methyl Furan 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 5-((p-tolyloxy)methyl)furan-2-carbaldehyde.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable single bonds (e.g., C-O and C-C bonds of the ether linkage), this involves a conformational analysis to identify the global minimum energy conformer among many possible local minima.

Theoretical studies on similar furan-2-carbaldehyde derivatives, such as 5-nitro-2-furaldehyde (B57684) oxime, have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to identify the most stable conformers. nih.gov A similar approach for this compound would involve systematically rotating the key dihedral angles, performing a geometry optimization for each starting conformation, and comparing the resulting energies to identify the most stable structure. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Illustrative Data Table: Predicted Geometric Parameters for a Stable Conformer of a Furan-2-carbaldehyde Derivative *

ParameterBond/AnglePredicted Value
Bond LengthC=O (aldehyde)1.21 Å
C-C (ring)1.37 - 1.44 Å
C-O (ring)1.36 Å
C-O (ether)1.42 Å
Bond AngleO=C-H124°
C-O-C (ether)118°
Dihedral AngleC-C-C=O~180° (anti-periplanar)

Note: These values are representative examples based on DFT calculations for similar furan (B31954) derivatives and are intended for illustrative purposes.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

For this compound, the HOMO is expected to be located primarily on the electron-rich furan and p-tolyloxy rings, while the LUMO is likely centered on the electron-withdrawing aldehyde group. researchgate.net This distribution suggests that the molecule would be susceptible to electrophilic attack on the rings and nucleophilic attack at the aldehyde carbon.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Illustrative Data Table: Calculated Reactivity Descriptors for a Furan Derivative *

ParameterFormulaIllustrative Value
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.8 eV
HOMO-LUMO GapΔE = ELUMO - EHOMO4.7 eV
Electronegativity (χ)-(EHOMO + ELUMO)/24.15 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.35 eV
Electrophilicity Index (ω)χ2 / (2η)3.67 eV

Note: These values are based on typical DFT calculations for related aromatic aldehydes and serve as illustrative examples.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

An MD simulation would typically place the molecule in a box of solvent (e.g., water or an organic solvent) and track the trajectory of each atom over nanoseconds or longer. This can reveal:

Solvent Effects: How solvent molecules arrange around the solute and influence its conformation and reactivity. nih.gov

Conformational Dynamics: The accessible conformations of the molecule at a given temperature and the timescales of transitions between them.

Hydrogen Bonding: The potential for the aldehyde oxygen to act as a hydrogen bond acceptor.

MD simulations are particularly useful for understanding how the molecule might interact with a biological target, such as an enzyme's active site, by revealing how its shape and interactions fluctuate in a dynamic environment. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of new chemical compounds based on their molecular structure. nih.gov The development of a QSAR model for a series of furan derivatives, including this compound, would involve:

Data Set Compilation: Gathering a set of furan derivatives with experimentally measured biological activity (e.g., antimicrobial or anticancer activity).

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., steric, electronic, topological) for each molecule in the data set. For this compound, descriptors would capture the properties of the tolyloxy group, the furan ring, and the aldehyde function.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Model Validation: Testing the predictive power of the model on an external set of compounds not used in the model building process.

A validated QSAR model could then be used to predict the activity of novel, unsynthesized furan derivatives, guiding the design of more potent compounds. shareok.org

Mechanistic Studies of Reactions Involving the Chemical Compound through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, several reactions could be investigated, such as the reduction of the aldehyde, electrophilic substitution on the furan ring, or nucleophilic addition to the aldehyde.

Computational studies on the reactions of furfural (B47365) (the parent compound) have shown that DFT can be used to map out the entire potential energy surface of a reaction. acs.orgacs.orgrsc.orgrsc.org This involves:

Locating Transition States: Finding the high-energy structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Identifying Intermediates: Locating any stable or metastable species formed during the reaction.

For example, a study on the reduction of the aldehyde group to an alcohol would involve calculating the energy profile for the approach of a hydride reagent. This would reveal the most likely pathway and the rate-determining step of the reaction. Similarly, the regioselectivity of an electrophilic aromatic substitution reaction on the furan ring could be predicted by calculating the activation energies for attack at the different available positions.

Aromaticity Assessment of the Furan Ring in the Chemical Compound using Theoretical Indices

The furan ring in this compound is an aromatic system, but its aromaticity is known to be lower than that of benzene (B151609). rsc.org Theoretical chemistry provides several indices to quantify the degree of aromaticity:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values less than 1 indicate lower aromaticity.

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. researchgate.net

Anisotropy of the Induced Current Density (ACID): This provides a visual representation of the electron delocalization within the ring.

Calculations on furan and its derivatives have consistently shown that furan possesses a moderate level of aromaticity. chemrxiv.orgresearchgate.netchemrxiv.org The presence of the electron-withdrawing aldehyde group and the electron-donating tolyloxymethyl group at positions 2 and 5, respectively, would be expected to influence the electron distribution and thus the aromaticity of the furan ring in the target molecule. A computational assessment using these indices would provide a quantitative measure of this effect.

Applications of 5 P Tolyloxy Methyl Furan 2 Carbaldehyde in Materials Science and Polymer Chemistry Research

Role as a Monomer or Precursor in Polymer Synthesis

There is no available research that documents the use of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde as a monomer or direct precursor for the synthesis of polymeric materials. While the broader class of furan-based aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key renewable platform chemicals for producing a variety of polymers, specific studies detailing the polymerization of the p-tolyloxy derivative are not found in the reviewed literature.

Development of Novel Bio-based Polymers and Sustainable Materials

No studies were found that specifically utilize this compound for the development of novel bio-based polymers or sustainable materials. The research in this area focuses on more common furan (B31954) derivatives like 2,5-furandicarboxylic acid (FDCA) and HMF, which are used to create bio-based polyesters and other polymers.

Synthesis of Thermosetting and Thermoplastic Materials

Information regarding the synthesis of thermosetting or thermoplastic materials directly from this compound is not present in the available scientific literature. Research on furan-based thermosets typically involves the use of precursors like furfuryl alcohol or HMF-derivatives to create epoxy resins or other cross-linked networks.

Building Block for Functional Advanced Materials

No specific research was identified that employs this compound as a building block for the functional advanced materials listed below.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Research

While aldehydes are a common functional group used as linkers in the synthesis of Covalent Organic Frameworks (COFs), there are no specific examples or studies in the reviewed literature that report the use of this compound for creating COFs or MOFs.

Development of Organic Semiconductors and Optoelectronic Materials

The field of organic electronics has explored various furan derivatives for their semiconducting properties. However, there is no specific research available that investigates or reports the use of this compound in the development of organic semiconductors or optoelectronic materials.

Structure-Property Relationships in Polymeric and Material Systems Derived from the Chemical Compound

As no polymeric or material systems derived from this compound have been reported in the scientific literature, there are consequently no studies on their structure-property relationships. Research on similar furan-based polymers demonstrates that the rigid furan ring can impart desirable thermal and mechanical properties to the resulting materials, but these findings cannot be directly attributed to the specific compound .

Applications in Coatings, Adhesives, and Resins Research

There is currently no available research data detailing the specific applications of this compound in the development of coatings, adhesives, or resins. Consequently, no detailed research findings or data tables on its performance in these applications can be provided at this time.

Exploration of 5 P Tolyloxy Methyl Furan 2 Carbaldehyde in Medicinal Chemistry Research Excluding Clinical Human Trials and Safety

Design and Synthesis of Novel Molecular Scaffolds and Pharmacophores

The core structure of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is derived from 5-hydroxymethylfurfural (B1680220) (HMF), a compound readily formed from the acid-catalyzed dehydration of sugars. nih.govresearchgate.net HMF itself is a versatile starting material for a variety of furan (B31954) ring derivatives. google.comumich.edu The synthesis of the title compound and its analogs generally involves the reaction of an HMF derivative with a corresponding phenol, in this case, p-cresol (B1678582).

The design strategy often leverages the furan scaffold as a bioisostere for other aromatic systems, like benzene (B151609), to explore new chemical space and develop novel pharmacophores. ijabbr.com Researchers design derivatives by making structural modifications to this core, aiming to enhance biological activity. nih.gov For instance, the aldehyde group of furan-2-carbaldehyde is a key functional group for synthetic transformations. A common synthetic route involves the Claisen-Schmidt condensation reaction, where an aryl furan-2-carbaldehyde is reacted with an appropriate acetophenone (B1666503) in the presence of a catalyst like sodium hydroxide (B78521) to produce furan-based chalcones. nih.gov This method allows for the creation of a diverse library of molecules by varying the substituents on the aromatic rings. nih.gov

Another synthetic approach involves creating sulfonate derivatives of HMF, such as tosylates, which can then act as precursors for a wide range of other derivative compounds. google.com Furthermore, the synthesis of various 5-((aryloxy)methyl)furan-2-carbaldehyde derivatives, such as the 4-chlorophenoxy analog, highlights the modular nature of the synthesis, allowing for the introduction of different aryl groups to probe structure-activity relationships. sigmaaldrich.com The furan core can also be used to synthesize furan-based diamines, which serve as monomers for bio-based polyimides, demonstrating the versatility of this scaffold beyond direct drug candidates. mdpi.com

Investigation of Binding Interactions with Biological Targets via Computational Methods (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are instrumental in predicting and analyzing the binding interactions between furan derivatives and their biological targets. These studies provide critical insights into the potential mechanism of action and guide the design of more potent and selective inhibitors.

For example, in studies of furan-pyridinone derivatives, docking simulations identified potential binding modes with protein targets like EGFR and METAP2. mdpi.com In the case of EGFR, the furan ring was predicted to engage in π-stacking interactions with a tryptophan residue (Trp880), while the carbonyl group of the pyridinone moiety formed hydrogen bonds with arginine (Arg841) and lysine (B10760008) (Lys913) residues. mdpi.com Similarly, for METAP2, the C=O group of the pyridinone was suggested to be crucial for binding. mdpi.com

In the development of furan-based chalcones as urease inhibitors, molecular docking was used to understand the structure-activity relationships observed in in vitro assays. nih.gov These computational findings help rationalize why certain substitutions on the phenyl ring lead to enhanced or diminished inhibitory activity. nih.gov Likewise, in the search for novel inhibitors of the SARS-CoV-2 main protease (Mpro), structure-based drug design, which includes molecular docking, was pivotal in the optimization process that led to the discovery of potent non-peptidomimetic inhibitors derived from a furan-2-ylmethylene scaffold. nih.gov

These computational approaches allow researchers to visualize binding poses, identify key interacting amino acid residues, and calculate binding affinities, all of which are essential for the rational design of new compounds based on the this compound scaffold.

In Vitro Mechanistic Studies of Chemical Interactions (e.g., Enzyme Inhibition)

In vitro studies are essential to validate the computational predictions and to quantify the biological activity of newly synthesized compounds. Enzyme inhibition assays are a common method used to evaluate the potential of furan derivatives as therapeutic agents.

A series of furan-based chalcones were synthesized and screened for their inhibitory potential against the urease enzyme. nih.gov Several compounds showed promising urease inhibition, with IC50 values in the micromolar range. nih.gov For instance, a derivative with a 2,5-dichloro substituent on the phenyl ring (compound 4h) was the most active inhibitor, with an IC50 value of 16.13 ± 2.45 µM. nih.gov Another analog with a 3,4-dichloro substitution (compound 4f) also showed significant activity with an IC50 of 21.05 ± 3.52 µM. nih.gov These results demonstrate that the nature and position of substituents on the aryl ring significantly influence the inhibitory potency. nih.gov

In a different study, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide were identified as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov An initial hit from a library screen, compound F8, inhibited Mpro with an IC50 value of 21.28 μM. nih.gov Subsequent optimization led to significantly more potent inhibitors. nih.gov

Furthermore, derivatives of 5-nitro-furan-2-carboxylic acid were found to inhibit the RNase H activity associated with HIV-1 reverse transcriptase, with IC50 values ranging from 3-30 µM. nih.gov Research on pyrazole-furan carboxamide hybrids identified them as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. acs.org The most active compounds in this series exhibited IC50 values against SDH that were superior to the commercial fungicide fluxapyroxad. acs.org

Table 1: Examples of In Vitro Enzyme Inhibition by Furan Derivatives

Compound Class Target Enzyme Key Compound(s) IC50 Value
Furan-based Chalcones Urease Compound 4h (2,5-dichloro) 16.13 ± 2.45 µM nih.gov
Furan-based Chalcones Urease Compound 4f (3,4-dichloro) 21.05 ± 3.52 µM nih.gov
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide SARS-CoV-2 Mpro Compound F8 21.28 µM nih.gov
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide SARS-CoV-2 Mpro Compound F8-B6 1.57 µM nih.gov
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide SARS-CoV-2 Mpro Compound F8-B22 1.55 µM nih.gov
5-Nitro-furan-2-carboxylic acid derivatives HIV-1 RNase H Compounds 1 & 2 3-30 µM nih.gov
Pyrazole-furan carboxamides Succinate Dehydrogenase (SDH) Compound 5l 0.506 µg/mL acs.org

Lead Optimization Strategies Involving Structural Modifications of the Chemical Compound Derivatives

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to improve its potency, selectivity, and other pharmacologically relevant properties. For derivatives of this compound, this involves iterative cycles of design, synthesis, and testing to establish a structure-activity relationship (SAR).

In the development of microtubule inhibitors, researchers performed modifications on imidazole-type derivatives, replacing the imidazole (B134444) ring with a furan group. nih.gov This led to the discovery of furan-diketopiperazine-type compounds with potent cytotoxic activities. nih.gov The SAR study indicated that compounds with a furan group exhibited potent activity, with one derivative (compound 17p) showing an IC50 of 2.9 nM against the NCI-H460 cancer cell line. nih.gov Notably, the study found that a 5-methyl or 5-methoxymethyl substituent on the furan ring could effectively replace the previously thought essential tert-butyl group on the imidazole ring, thus opening new avenues for optimization. nih.gov

Similarly, the optimization of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as SARS-CoV-2 Mpro inhibitors involved multiple rounds of synthetic modification guided by structure-based design. nih.gov A similarity search based on an initial hit (IC50 = 21.28 µM) identified a more potent compound (IC50 = 10.76 µM). nih.gov Further synthetic optimization, which involved modifying the furan and thioamide moieties, resulted in compounds with IC50 values as low as 1.55 µM. nih.gov

The study on furan-based chalcone (B49325) urease inhibitors also provides clear SAR insights. nih.gov The activity was highly dependent on the substitution pattern on the phenyl ring. For example, while 2,5-dichloro and 3,4-dichloro substituted compounds were active, the 3,5-dichloro analog was inactive. nih.gov This type of information is crucial for guiding future modifications to achieve even greater potency. nih.gov

Development of Research Probes and Ligands for Biological Systems

While specific examples of this compound being developed as a research probe are not extensively documented, the versatile chemistry of the furan-2-carbaldehyde scaffold makes it highly suitable for such applications. Research probes are essential tools for studying biological processes, often incorporating a reporter group (like a fluorescent tag) or a reactive group for covalent labeling of a target protein.

The aldehyde functionality of the core molecule is particularly useful for conjugation chemistry. It can be reacted with amines, hydrazides, or other nucleophiles to attach labels or linkers. For instance, the synthesis of deuterated furan-2-carbaldehyde has been described, which can serve as an isotopic label for tracking the molecule in metabolic studies or as an internal standard in mass spectrometry-based assays. mdpi.com

The development of furan derivatives as inhibitors for targets like microtubule polymerization provides a basis for creating probes. nih.gov A potent inhibitor from the furan-diketopiperazine series could be modified with a fluorescent dye. The resulting probe could then be used in immunofluorescence assays to visually confirm its interaction with and effect on the cellular microtubule network, as was done for the parent compounds. nih.gov This allows for a direct visual confirmation of the compound's mechanism of action within a cellular context.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of 5 P Tolyloxy Methyl Furan 2 Carbaldehyde

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde from starting materials, byproducts, and impurities, providing a clear picture of reaction progress and final product purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can offer excellent resolution, sensitivity, and reproducibility.

Method Parameters: Due to the presence of the aromatic rings and the furan (B31954) moiety, the compound is expected to have strong UV absorbance, making UV detection a suitable choice. A reversed-phase C18 column is generally effective for separating furan derivatives. The polarity of this compound suggests that a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be appropriate. A gradient elution may be necessary to achieve optimal separation from less polar or more polar impurities. Drawing parallels from methods developed for similar structures like 5-hydroxymethylfurfural (B1680220) (HMF) and its ethers, a starting point for method development is outlined below. nih.govnih.govresearchgate.netsielc.com

Interactive Data Table: Proposed HPLC Method Parameters

ParameterSuggested Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water (with 0.1% formic or phosphoric acid) B: Acetonitrile or Methanol
Elution Gradient elution, for example: 0-2 min: 40% B 2-15 min: 40% to 90% B 15-18 min: 90% B 18-20 min: 90% to 40% B 20-25 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 280-285 nm (based on the chromophores present)
Injection Vol. 10 µL

This proposed method would serve as a robust starting point, with further optimization of the gradient slope, flow rate, and buffer pH potentially required to resolve all compounds of interest in a specific reaction mixture.

While this compound itself has a relatively high boiling point, Gas Chromatography (GC) can be a valuable tool for analyzing more volatile starting materials, solvents, or potential side products. For the target compound, a high-temperature GC method would be necessary.

Method Parameters: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS or equivalent), is often suitable for the analysis of furan derivatives. nih.govosha.govnih.gov Due to the compound's expected boiling point, a high injector and detector temperature, along with a programmed temperature ramp for the oven, would be essential.

Interactive Data Table: Suggested GC Method Parameters

ParameterSuggested Conditions
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 280 °C
Oven Program Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 10 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Injection 1 µL, split mode (e.g., 50:1 split ratio)

This method is designed to be a general-purpose approach for assessing the presence of volatile impurities. For the analysis of the target compound itself, derivatization to a more volatile species (e.g., a silyl (B83357) derivative) might be considered, although HPLC is often the more direct route. nih.govresearchgate.net

For unequivocal identification of the main product and any impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. It combines the separation power of GC with the structural information provided by mass spectrometry. The GC conditions would be similar to those described above, with the mass spectrometer acting as the detector.

Mass Spectrometry Parameters: An electron ionization (EI) source is standard. The resulting mass spectrum will show a molecular ion peak (M+) and a characteristic fragmentation pattern that can be used to confirm the structure of this compound and to identify unknown byproducts.

Spectrophotometric Methods for Quantitative Analysis in Research Settings

UV-Vis spectrophotometry offers a rapid and cost-effective method for the quantitative determination of this compound in solutions, provided that it is the primary absorbing species or that interfering compounds can be accounted for.

A validated difference spectrophotometric method has been successfully used for the analysis of the related compound 5-hydroxymethyl-2-furfural (HMF). nih.gov A similar principle could be applied here. The method involves measuring the absorbance of a solution before and after a chemical reaction that specifically alters the chromophore of the analyte. However, a more direct approach involves creating a calibration curve.

To establish a quantitative spectrophotometric assay, a calibration curve must be prepared using pure standards of this compound of known concentrations. The absorbance is measured at the wavelength of maximum absorption (λmax), which for furan-2-carbaldehyde derivatives is typically around 280 nm. nih.gov The analysis should be performed in a suitable solvent, such as ethanol (B145695) or acetonitrile, in which the compound is fully soluble and stable. A linear relationship between absorbance and concentration, following the Beer-Lambert law, allows for the quantification of the compound in unknown samples.

Method Validation and Quality Control in Research Synthesis

For research purposes, a streamlined method validation is essential to ensure the reliability of analytical data. This involves demonstrating that the chosen analytical method is suitable for its intended purpose.

Key Validation Parameters:

Linearity: A calibration curve should be generated with at least five concentration levels. The coefficient of determination (R²) should ideally be ≥ 0.99, indicating a strong linear relationship between concentration and response. nih.govdntb.gov.ua

Accuracy: The accuracy can be assessed by spike and recovery experiments, where a known amount of pure standard is added to a sample matrix. Recoveries are typically expected to be within 90-110% for research-grade methods. researchgate.net

Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing replicate samples on the same day and on different days. The relative standard deviation (RSD) should generally be less than 5%. nih.govdntb.gov.ua

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netnih.gov

Interactive Data Table: Representative Method Validation Targets

ParameterTarget Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (Recovery) 90% - 110%
Precision (Repeatability, RSD) < 2%
Precision (Intermediate, RSD) < 5%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

Quality control in a research setting involves regularly running a standard of known concentration to verify the performance of the analytical system. Blank samples (containing only the solvent or matrix) should also be analyzed to check for contamination or instrument drift.

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